6-Fluoro-1H-indazole-3-carbonyl chloride
Description
6-Fluoro-1H-indazole-3-carbonyl chloride is a heterocyclic organic compound featuring an indazole core substituted with a fluorine atom at position 6 and a carbonyl chloride group at position 3. The indazole scaffold, a benzannulated pyrazole, is notable for its aromatic stability and applications in medicinal chemistry, particularly as a precursor for kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
6-fluoro-1H-indazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8(13)7-5-2-1-4(10)3-6(5)11-12-7/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIOBYLPKUWUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NN=C2C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indazole-3-carbonyl chloride typically involves the introduction of a fluorine atom and a carbonyl chloride group into the indazole ring. One common method is the reaction of 6-fluoroindazole with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The indazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Aldehydes and Alcohols: Formed by reduction of the carbonyl chloride group
Scientific Research Applications
6-Fluoro-1H-indazole-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of cancer, inflammation, and infectious diseases.
Material Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: It serves as a probe for studying biological processes and interactions, particularly those involving fluorinated compounds.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indazole-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable covalent bonds with target molecules. The fluorine atom enhances the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts that modulate their function.
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis : The target compound’s synthesis may require fluorination (e.g., Balz-Schiemann reaction) followed by chlorination (e.g., thionyl chloride treatment). ’s use of palladium-catalyzed cross-coupling could inspire methods for introducing aryl groups in related indazoles.
- Bioactivity : Fluorine’s presence may enhance metabolic stability in drug candidates, while the carbonyl chloride enables rapid derivatization into amides or esters for screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
